

CUDC-101: A Multi-Targeted Inhibitor of HDAC, EGFR, and HER2

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CUDC-101 is a first-in-class small molecule inhibitor that uniquely combines histone deacetylase (HDAC) inhibition with the targeting of receptor tyrosine kinases (RTKs), specifically the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] This multi-targeted approach is designed to overcome the limitations of single-target therapies, such as poor response rates and acquired drug resistance, by simultaneously blocking distinct and critical oncogenic pathways.[1] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activities across a broad range of cancer cell lines and in vivo tumor models, including those resistant to conventional EGFR/HER2 inhibitors.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to CUDC-101.

Chemical Structure and Properties

CUDC-101, with the chemical name 7-[[4-[(3-ethynylphenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-hydroxy-heptanamide, was designed by incorporating a hydroxamic acid functional group, responsible for HDAC inhibition, onto the phenylaminoquinazoline backbone of an RTK inhibitor.[3][4][5] This novel design results in a single molecule capable of concurrently inhibiting both enzyme classes.[3]



Property	Value	Source	
Chemical Formula	C24H26N4O4	[4]	
Molecular Weight	434.5 g/mol	[2]	
CAS Number	1012054-59-9 [4]		
Appearance	Solid	[6]	
Solubility	DMSO: >10 mM, DMF: 10 mg/ml, DMF:PBS (pH 7.2) [4][7] (1:9): 0.1 mg/ml		
SMILES	COC1=CC2=C(C(NC3=CC=C C(C#C)=C3)=NC=N2)C=C1O CCCCCC(NO)=O	[4]	
InChI	InChI=1S/C24H26N4O4/c1-3- 17-9-8-10-18(13-17)27-24-19- 14-22(21(31-2)15-20(19)25- 16-26-24)32-12-7-5-4-6-11- 23(29)28-30/h1,8-10,13- 16,30H,4-7,11-12H2,2H3, (H,28,29)(H,25,26,27)	[4]	

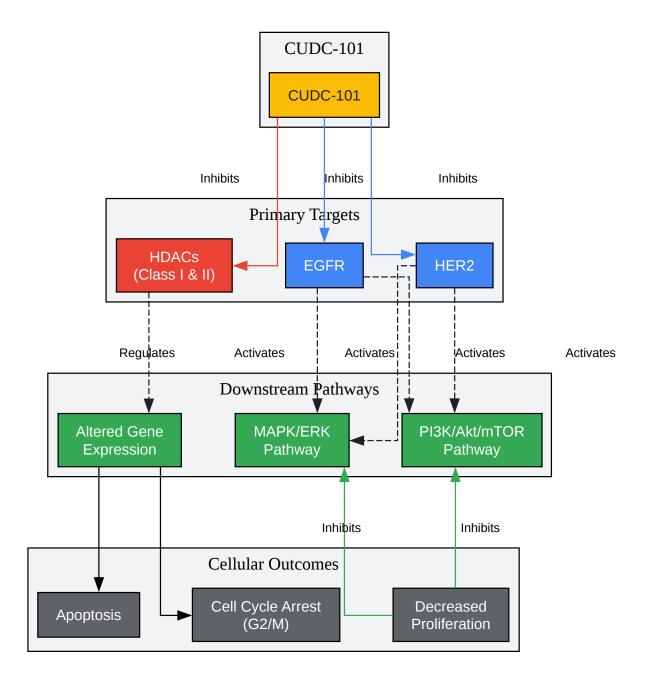
Mechanism of Action and Signaling Pathways

CUDC-101 exerts its anti-cancer effects through the simultaneous inhibition of Class I and II HDACs, EGFR, and HER2.[8][9] This dual-action mechanism synergistically disrupts key cancer signaling pathways.

- HDAC Inhibition: By inhibiting HDACs, **CUDC-101** leads to the hyperacetylation of histone proteins, altering chromatin structure and gene expression.[9] It also increases the acetylation of non-histone proteins such as p53 and α-tubulin, which can induce cell cycle arrest and apoptosis.[3][9]
- EGFR/HER2 Inhibition: **CUDC-101** competes with ATP to block the kinase activity of EGFR and HER2, thereby inhibiting downstream signaling cascades crucial for cell proliferation, survival, and migration.[3][8]



The integrated inhibition of these pathways allows **CUDC-101** to attenuate multiple compensatory mechanisms that cancer cells often use to evade single-agent therapies, such as the activation of AKT, HER3, and MET signaling.[1][3]



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Figure 1: CUDC-101 Signaling Pathway



Quantitative Data In Vitro Inhibitory Activity

CUDC-101 demonstrates potent inhibition of its primary targets at nanomolar concentrations.

Target	IC50 (nM)	Source	
HDAC (HeLa Nuclear Extract)	4.4	[5][6]	
HDAC1	4.5	[4]	
HDAC2	12.6	[4]	
HDAC4	13.2	[4]	
HDAC5	11.4	[4]	
EGFR	2.4	[5][6][9]	
HER2	15.7 - 16.4	[5][6][9]	

Off-Target Kinase Activity

CUDC-101 is selective for EGFR and HER2, showing significantly weaker activity against other protein kinases.

Kinase	IC50 (μM)	Source	
KDR/VEGFR2	0.85	[9]	
Lyn	0.84	[9]	
Lck	5.91	[9]	
Abl-1	2.89	[9]	
FGFR-2	3.43	[9]	
Flt-3	1.5	[9]	
Ret	3.2	[9]	



Anti-proliferative Activity in Cancer Cell Lines

CUDC-101 exhibits broad anti-proliferative activity across various human cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Source
Various	Broad Range	0.04 - 0.80	
MDA-MB-468	Breast	Synergistic activity observed	[3]
H1975 (T790M mutant)	Lung	Active	[3]
Anaplastic Thyroid Cancer Lines	Thyroid	Potent activity	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize **CUDC-101**.

HDAC Inhibition Assay

This assay quantifies the ability of **CUDC-101** to inhibit HDAC enzyme activity.

- Enzyme Source: Use HeLa cell nuclear extracts as a source of Class I and II HDACs.
- Assay Kit: Employ a commercial kit such as the Biomol Color de Lys system.
- Procedure: a. Add varying concentrations of CUDC-101 to wells containing HeLa nuclear extract. b. Introduce a colorimetric artificial substrate to each well. c. Incubate to allow for the enzymatic reaction. d. Add the developer solution to stop the reaction and generate a colorimetric signal. e. Measurement: Read the absorbance at 405 nm using a microplate reader. The signal intensity is inversely proportional to HDAC activity.[9]

EGFR/HER2 Kinase Inhibition Assay

This protocol measures the inhibition of EGFR and HER2 kinase phosphorylation.

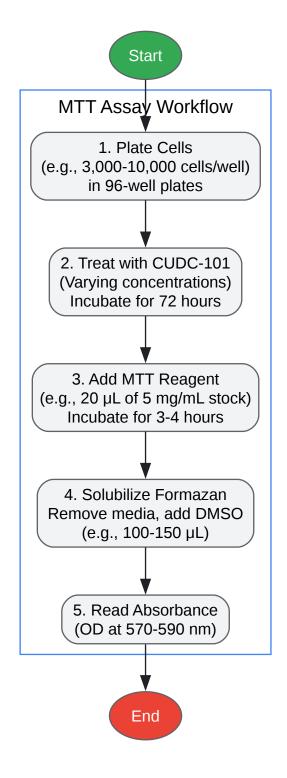


- Assay Kit: Utilize HTScan® EGFR and HER2 Kinase Assay Kits (Cell Signaling Technology).
- Procedure: a. Incubate the respective recombinant kinase (e.g., GST-EGFR fusion protein) with a synthetic biotinylated peptide substrate. b. Add varying concentrations of CUDC-101 in the presence of ATP (e.g., 400 μM) to initiate the kinase reaction. c. Capture the phosphorylated substrate on streptavidin-coated 96-well plates. d. Detection: Use an anti-phospho-tyrosine primary antibody followed by a europium-labeled secondary antibody to detect the level of substrate phosphorylation. e. Add an enhancement solution. f. Measurement: Measure the time-resolved fluorescence at 615 nm with a suitable microplate reader.[9]

Cell Viability / Proliferation Assay (MTT-based)

This colorimetric assay assesses the impact of CUDC-101 on cell viability.





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Figure 2: General Workflow for MTT Cell Viability Assay

 Cell Plating: Seed cancer cells in 96-well flat-bottomed plates at a density of 3,000-10,000 cells per well and allow them to attach.



- Treatment: Replace the medium with fresh medium (e.g., containing 0.5% FBS) with varying concentrations of **CUDC-101** (typically ranging from 0 to 20 μM). Incubate for 72 hours.
- MTT Addition: Add 20 μL of a 5 mg/mL stock solution of Thiazolyl Blue Tetrazolium Bromide (MTT) to each well.
- Incubation: Incubate for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]
- Solubilization: Carefully remove the MTT-containing medium and add 100-150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
- Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at a wavelength between 570-590 nm. Cell viability is directly proportional to the absorbance reading.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels following **CUDC-101** treatment.

- Cell Lysis: Treat cells with desired concentrations of CUDC-101 for a specified time (e.g., 24 hours). Harvest and lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p-EGFR, total EGFR, p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.[1][6]
- Washing: Wash the membrane multiple times with washing buffer (e.g., TBST).
- Secondary Antibody Incubation: Incubate the membrane with a corresponding horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody for 1 hour at room temperature.[1]
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of **CUDC-101** in a living organism.

- Animal Model: Use immunocompromised mice (e.g., NOD-SCID mice).[6] All procedures
 must be approved by an Institutional Animal Care and Use Committee.
- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ ARP-1 cells) into the flank of each mouse.
- Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size.
- Drug Administration: Administer **CUDC-101** or a vehicle control to the mice. The route and schedule can vary; for example, 30 mg/kg administered daily via intravenous (i.v.) or intraperitoneal (i.p.) injection.[8][6]
- Monitoring: Monitor tumor size (using calipers), body weight, and the general health of the mice regularly.[6]
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like cleaved caspase-3 or acetylated histone H3).[8][6]

Conclusion



CUDC-101 represents a significant advancement in the design of cancer therapeutics. By integrating HDAC, EGFR, and HER2 inhibition into a single molecule, it offers a powerful strategy to combat the complexity and adaptability of tumors. The data presented in this guide underscore its potent and broad-spectrum anti-cancer activity, providing a solid foundation for its continued investigation and clinical development. The detailed protocols offer a resource for researchers aiming to explore the full potential of this multi-targeted inhibitor.

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